(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide
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Overview
Description
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide is a complex organic compound belonging to the class of rhodanine derivatives. This compound features a thiazolidine ring, a benzylidene group, and an acetamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide typically involves the condensation of rhodanine with appropriate benzylidene derivatives under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pH, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form thiazolidine-2,4-dione derivatives.
Reduction: Reduction of the carbonyl group in the thiazolidine ring can yield thiazolidine-2-thione derivatives.
Substitution: The benzylidene group can be substituted with different functional groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Thiazolidine-2,4-dione derivatives.
Reduction: Thiazolidine-2-thione derivatives.
Substitution: A variety of substituted benzylidene derivatives.
Scientific Research Applications
This compound has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Rhodanine-3-acetic acid derivatives: These compounds share a similar core structure and are also used in biological and medicinal research.
Thiazolidine-2-thione derivatives: These compounds have a similar thiazolidine ring but differ in their functional groups.
Uniqueness: (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-13-7-5-6-10-15(13)20-17(22)12-21-18(23)16(25-19(21)24)11-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,20,22)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVTXCUOKGFSMD-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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